Cas no 466-14-8 (2-bromo-2-ethyl-3-methylbutanamide)

2-bromo-2-ethyl-3-methylbutanamide structure
466-14-8 structure
Product Name:2-bromo-2-ethyl-3-methylbutanamide
N.o CAS:466-14-8
MF:C7H14BrNO
MW:208.096161365509
CID:329237
PubChem ID:216287
Update Time:2025-04-19

2-bromo-2-ethyl-3-methylbutanamide Propriedades químicas e físicas

Nomes e Identificadores

    • Butanamide,2-bromo-2-ethyl-3-methyl-
    • 2-ethyl-2-bromo-3-methyl-butyric acid amide
    • 2-Brom-2-ethylisovaleramid
    • 2-bromo-2-ethyl-3-methylbutanamide
    • 2-Bromo-N-ethyl-N-isopropylacetamide
    • alpha-Ethyl-alpha-brom-isovaleramid
    • Ibrotalum
    • Ibrotamida
    • Ibrotamide
    • Ibrotamide [INN:DCF]
    • Ibrotamidum
    • UNII-09C8B34RDF
    • DTXSID80861954
    • 09C8B34RDF
    • 466-14-8
    • ibrotal
    • Butanamide, 2-bromo-2-ethyl-3-methyl-
    • SCHEMBL1641878
    • IBROTAMIDE [INN]
    • Ibrotamid
    • EN300-1654363
    • Q27236478
    • 2-BROMO-2-ETHYLISOVALERAMIDE
    • 3-(R)-Amino-piperidin-2-one?hydrochloride
    • CHEMBL2103967
    • NS00127014
    • Inchi: 1S/C7H14BrNO/c1-4-7(8,5(2)3)6(9)10/h5H,4H2,1-3H3,(H2,9,10)
    • Chave InChI: YQZUCYWIGWXZQO-UHFFFAOYSA-N
    • SMILES: BrC(C(N)=O)(CC)C(C)C

Propriedades Computadas

  • Massa Exacta: 207.02588g/mol
  • Massa monoisotópica: 207.02588g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 119
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: none
  • Superfície polar topológica: 43.1Ų

Propriedades Experimentais

  • Densidade: 1.3583 (rough estimate)
  • Ponto de Fusão: 50.5°C
  • Índice de Refracção: 1.5500 (estimate)

2-bromo-2-ethyl-3-methylbutanamide Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-1654363-0.05g
2-bromo-2-ethyl-3-methylbutanamide
466-14-8 95%
0.05g
$591.0 2023-06-04
Enamine
EN300-1654363-0.1g
2-bromo-2-ethyl-3-methylbutanamide
466-14-8 95%
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$771.0 2023-06-04
Enamine
EN300-1654363-0.25g
2-bromo-2-ethyl-3-methylbutanamide
466-14-8 95%
0.25g
$1099.0 2023-06-04
Enamine
EN300-1654363-0.5g
2-bromo-2-ethyl-3-methylbutanamide
466-14-8 95%
0.5g
$1733.0 2023-06-04
Enamine
EN300-1654363-1.0g
2-bromo-2-ethyl-3-methylbutanamide
466-14-8 95%
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$2221.0 2023-06-04
Enamine
EN300-1654363-2.5g
2-bromo-2-ethyl-3-methylbutanamide
466-14-8 95%
2.5g
$4355.0 2023-06-04
Enamine
EN300-1654363-5.0g
2-bromo-2-ethyl-3-methylbutanamide
466-14-8 95%
5g
$6441.0 2023-06-04
Enamine
EN300-1654363-10.0g
2-bromo-2-ethyl-3-methylbutanamide
466-14-8 95%
10g
$9550.0 2023-06-04
Enamine
EN300-1654363-50mg
2-bromo-2-ethyl-3-methylbutanamide
466-14-8 95.0%
50mg
$591.0 2023-09-21
Enamine
EN300-1654363-100mg
2-bromo-2-ethyl-3-methylbutanamide
466-14-8 95.0%
100mg
$771.0 2023-09-21

2-bromo-2-ethyl-3-methylbutanamide Literatura Relacionada

  • 1. Crystal and molecular structure of trichloro(dimethyl sulphoxide)bispyridinerhodium(III)
    Paolo Colamarino,Pierluigi Orioli J. Chem. Soc. Dalton Trans. 1976 845
  • 2. Reactivity of [NBu4]2[Mo2Br6] with several uni- and poly-dentate phosphines. X-Ray structure of [NBu4][MoBr4(Ph2PCH2CH2PPh2)]
    Pilar Salagre,Jesús-Eduardo Sueiras,Xavier Solans,Gabriel Germain J. Chem. Soc. Dalton Trans. 1985 2263
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